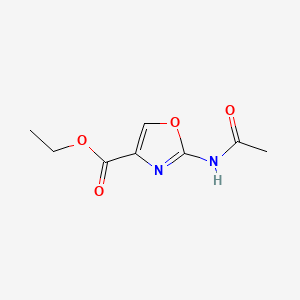

ethyl 2-acetamidooxazole-4-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

35629-42-6 |

|---|---|

Molecular Formula |

C8H10N2O4 |

Molecular Weight |

198.18 g/mol |

IUPAC Name |

ethyl 2-acetamido-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C8H10N2O4/c1-3-13-7(12)6-4-14-8(10-6)9-5(2)11/h4H,3H2,1-2H3,(H,9,10,11) |

InChI Key |

GWMNQIHIUZOPHE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Acetamidooxazole 4 Carboxylate

Established Synthetic Pathways and Precursors

The construction of the ethyl 2-acetamidooxazole-4-carboxylate scaffold relies on fundamental reactions in heterocyclic chemistry. These pathways involve the formation of the core oxazole (B20620) ring from acyclic precursors, followed by the introduction of the desired substituents.

Cyclization Reactions for Oxazole Ring Construction

A plausible and established method for the synthesis of the 2-aminooxazole-4-carboxylate core is analogous to the Hantzsch thiazole (B1198619) synthesis. This involves the condensation of an α-haloketone with a urea or thiourea equivalent. In the case of the target oxazole, the likely precursors for the formation of ethyl 2-aminooxazole-4-carboxylate are ethyl 2-chloro-3-oxobutanoate and urea. The reaction proceeds via a cyclocondensation mechanism to yield the 2-aminooxazole derivative. While the Robinson-Gabriel and Fischer oxazole syntheses are classical methods for oxazole formation, they are less directly applicable for achieving the specific 2-amino-4-carboxylate substitution pattern required for this target molecule.

Another approach involves the reaction of ethyl bromopyruvate with an appropriate amide. For instance, the reaction of ethyl bromopyruvate with phenylthiourea has been used to synthesize the corresponding 2-anilinothiazole-4-carboxylate, suggesting a similar strategy could be employed for oxazoles using urea or a related oxygen-containing nucleophile.

Functional Group Interconversions on Existing Oxazole Scaffolds

Once the ethyl 2-aminooxazole-4-carboxylate core is synthesized, the final step is the acetylation of the 2-amino group. This is a standard functional group interconversion. The acetylation can be readily achieved by treating the aminooxazole with acetic anhydride. This reaction is analogous to the well-documented acetylation of 2-aminothiazole derivatives. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acetic anhydride, leading to the formation of the corresponding acetamide, this compound. The reaction is typically carried out in a suitable solvent and may be facilitated by the addition of a base to neutralize the acetic acid byproduct.

Development of Novel and Improved Synthetic Routes

High-Yield and Stereoselective Approaches

The development of one-pot synthetic procedures represents a significant improvement in the synthesis of related heterocyclic compounds. For example, a one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate, N-bromosuccinimide, and a substituted thiourea has been reported to provide good yields. An analogous one-pot strategy for the synthesis of ethyl 2-aminooxazole-4-carboxylate, by reacting ethyl 2-chloro-3-oxobutanoate with urea in a single step, could offer a high-yield route to the precursor of the target molecule.

Atom Economy and Step-Economy Considerations

One-pot syntheses are inherently more atom- and step-economical as they reduce the number of workup and purification steps, thereby minimizing solvent usage and waste generation. The development of a one-pot method for the direct synthesis of this compound from simple precursors would be a significant advancement in terms of efficiency and sustainability.

Catalytic Strategies in the Synthesis of this compound

Catalysis can play a crucial role in improving the efficiency and selectivity of oxazole synthesis. While specific catalytic methods for the direct synthesis of this compound are not extensively documented, general catalytic approaches to oxazole and benzoxazole synthesis can be considered. For instance, various Lewis and Brønsted acids have been employed to catalyze the cyclization step in oxazole synthesis. Copper-based catalysts have also been shown to be effective in the synthesis of benzoxazoles from 2-aminophenols and β-diketones, suggesting that metal catalysis could be explored for the construction of the oxazole ring in the target molecule. Furthermore, catalytic methods for acetylation reactions, which could be applied to the final step of the synthesis, are well-established.

Table of Synthetic Parameters for a Potential Two-Step Synthesis

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | Oxazole Ring Formation | Ethyl 2-chloro-3-oxobutanoate, Urea | Heat in a suitable solvent (e.g., ethanol) | Ethyl 2-aminooxazole-4-carboxylate |

| 2 | Acetylation | Ethyl 2-aminooxazole-4-carboxylate | Acetic anhydride, Pyridine (optional) | This compound |

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers powerful and versatile methods for the synthesis and functionalization of oxazole rings. Palladium- and nickel-based catalysts are particularly prominent in forging carbon-carbon and carbon-nitrogen bonds, which are crucial for assembling the target molecule.

A plausible and efficient route commences with ethyl 2-aminooxazole-4-carboxylate, which can be synthesized by the condensation of ethyl bromopyruvate and urea. acs.org This aminooxazole can be converted to ethyl 2-chlorooxazole-4-carboxylate via a Sandmeyer-type reaction using reagents like tert-butyl nitrite and copper(II) chloride. acs.orgacs.org This chloro derivative is an excellent substrate for palladium-catalyzed cross-coupling reactions. nih.gov

While many examples focus on C-C bond formation (e.g., Suzuki, Stille, Negishi couplings), the principles extend to C-N bond formation. acs.orgacs.org A palladium-catalyzed amination (Buchwald-Hartwig amination) could be employed to introduce an amino group, which is then acetylated. Alternatively, a direct palladium-catalyzed coupling with acetamide could potentially form the target compound, although this is a more challenging transformation.

Another significant strategy involves the direct C-H functionalization of a pre-formed ethyl oxazole-4-carboxylate ring. nih.gov Palladium catalysts can mediate the coupling of the C2-position of the oxazole ring with various (hetero)aryl halides, and this methodology can be extended to C-N bond formation. nih.gov

Nickel-catalyzed cross-coupling presents another avenue, particularly for functionalizing the C2 position. For instance, a 2-methylthio-oxazole can be coupled with organozinc reagents in the presence of a nickel catalyst to yield 2-substituted oxazoles. acs.org This approach could be adapted to introduce the acetamido functionality.

Table 1: Examples of Transition Metal-Catalyzed Reactions in Oxazole Synthesis

| Precursor | Catalyst/Reagents | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Ethyl 2-chlorooxazole-4-carboxylate | Pd(PPh₃)₄, Arylboronic acid | Suzuki Coupling | 2-Aryl-oxazole-4-carboxylate | acs.org |

| Ethyl 2-chlorooxazole-4-carboxylate | Pd₂(dba)₃, Organostannane | Stille Coupling | 2-Substituted-oxazole-4-carboxylate | acs.org |

| Ethyl oxazole-4-carboxylate | Pd(OAc)₂, Aryl halide | Direct C-H Arylation | 2-Aryl-oxazole-4-carboxylate | nih.gov |

| 2-Methylthio-oxazole | NiCl₂(dppp), Organozinc reagent | Nickel-Catalyzed Coupling | 2-Substituted-oxazole | acs.org |

Organocatalytic and Biocatalytic Methods

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing improved selectivity and adhering to the principles of green chemistry.

Organocatalytic methods can be applied to the synthesis of the oxazole ring itself. For example, enolate-mediated organocatalytic azide-ketone [3+2]-cycloadditions provide a metal-free route to highly substituted triazoles and can be conceptually extended to other heterocycles. rsc.org While direct organocatalytic synthesis of this compound is not widely documented, the synthesis of related benzoxazoles often employs organocatalysts. rsc.org

Biocatalysis offers a highly selective and environmentally benign approach. Enzymes such as transaminases have been utilized in cascades to produce chiral amino alcohols, which can serve as precursors to chiral 2-aminooxazoles. ucl.ac.uk This highlights the potential for enzymatic reactions to construct key intermediates with high stereoselectivity. Furthermore, natural clays have been successfully employed as biocatalysts in the condensation reactions of substituted acetophenones with urea to form 2,4-disubstituted oxazoles, demonstrating a green and effective synthetic route. tandfonline.com

Optimization of Reaction Conditions and Process Efficiency

The efficiency, yield, and purity of this compound synthesis are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry and concentration of reagents.

Solvent Selection and Temperature Control

The selection of a solvent is critical as it can influence reactant solubility, reaction rates, and even the reaction pathway. In the synthesis of oxazoles via the van Leusen reaction, solvents like methanol or ionic liquids have been shown to be effective. nih.gov Ionic liquids are particularly noteworthy as they can sometimes be reused, adding a green credential to the process. ijpsonline.com For palladium-catalyzed couplings, aprotic polar solvents like DMF or dioxane are common choices.

Temperature control is paramount for managing reaction kinetics and minimizing side product formation. In the synthesis of ethyl 2-chlorooxazole-4-carboxylate from the corresponding amino precursor, temperature variations were explored to control the selectivity between mono- and di-bromination. acs.org Microwave-assisted synthesis has become a popular technique for synthesizing heterocyclic compounds, including oxazoles. ijpsonline.commdpi.com Microwave irradiation offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. ijpsonline.comijpsjournal.com

Table 2: Effect of Solvent and Temperature on Oxazole Synthesis

| Reaction Type | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|

| van Leusen Synthesis | Methanol | Reflux | Good yield of 5-substituted oxazoles | mdpi.com |

| van Leusen Synthesis | Ionic Liquid [bmim]Br | 80 °C | High yield, reusable solvent | ijpsonline.com |

| Microwave-Assisted Synthesis | Ethanol | 70 °C (Microwave) | Rapid formation of 2-phenyl-2-oxazolines (8 min) | ijpsonline.com |

| Palladium-Catalyzed Coupling | Dioxane | 100 °C | Effective for C-N bond formation | semanticscholar.org |

Reagent Stoichiometry and Concentration Effects

The molar ratio of reactants significantly impacts the outcome of the synthesis. In the conversion of ethyl 2-aminooxazole-4-carboxylate to its 2-chloro counterpart, using 1.5 equivalents of tert-butyl nitrite was found to be optimal for achieving a high yield (83%). acs.org In multicomponent reactions, where three or more reactants combine in a single step, controlling the stoichiometry is essential to favor the desired product and suppress the formation of intermediates or side products.

The concentration of reactants and catalysts also plays a vital role. In palladium-catalyzed reactions, catalyst loading is a key parameter to optimize. While higher catalyst loading can increase the reaction rate, it also adds to the cost and the amount of residual metal in the final product. Therefore, finding the minimum effective catalyst concentration is a common goal in process optimization. Similarly, reactant concentration can affect reaction order and rate; very low concentrations may lead to slow reactions, while excessively high concentrations could lead to solubility issues or an increase in bimolecular side reactions.

Sustainable Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. nih.gov The synthesis of heterocyclic compounds like this compound is an area where these principles can have a significant impact. mdpi.comresearchgate.net

Key sustainable strategies applicable to this synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or recyclable ionic liquids. nih.govfrontiersin.org

Catalysis: Employing catalytic methods (transition metal, organo-, or biocatalysis) over stoichiometric reagents reduces waste and improves atom economy. mdpi.com The use of heterogeneous or recyclable catalysts is particularly advantageous. frontiersin.org

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional thermal methods. ijpsjournal.comnih.gov

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel ("one-pot") minimizes the need for intermediate purification steps, thereby saving solvents and reducing waste. jsynthchem.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable biomass sources can reduce the reliance on petrochemicals. ijpsjournal.com

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible. nih.gov

Reactivity and Advanced Chemical Transformations of Ethyl 2 Acetamidooxazole 4 Carboxylate

Reactions Involving the Oxazole (B20620) Ring System

The oxazole ring in ethyl 2-acetamidooxazole-4-carboxylate is an electron-deficient aromatic system, which dictates its reactivity towards electrophiles and nucleophiles. The presence of the acetamido group at the C2 position and the ethyl carboxylate at C4 further influences the regioselectivity of these reactions.

Electrophilic Substitutions on the Oxazole Nucleus

Electrophilic substitution on the oxazole ring is generally challenging due to its electron-deficient nature. pharmaguideline.com However, the presence of an electron-donating group can activate the ring towards electrophilic attack. tandfonline.com For this compound, the acetamido group at C2 can be considered as an activating group. Electrophilic aromatic substitution, when it occurs, typically takes place at the C5 position. wikipedia.orgfirsthope.co.incutm.ac.in

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) using appropriate halogenating agents.

Formylation: The Vilsmeier-Haack reaction can introduce a formyl group onto the oxazole ring. pharmaguideline.com

| Reaction | Reagents | Typical Position of Substitution |

| Nitration | HNO₃/H₂SO₄ | C5 |

| Halogenation | Br₂, Cl₂ | C5 |

| Formylation | POCl₃, DMF | C5 |

Nucleophilic Additions and Substitutions on the Oxazole Ring

Nucleophilic attack on the oxazole ring is more common than electrophilic substitution, particularly at the C2 position, which is the most electron-deficient. pharmaguideline.com The presence of a good leaving group at this position facilitates nucleophilic aromatic substitution. wikipedia.orgcutm.ac.in In the case of this compound, the acetamido group is not a typical leaving group. However, nucleophilic attack can still lead to ring cleavage rather than direct substitution. pharmaguideline.comslideshare.net

Nucleophilic substitution reactions are rare and generally require the presence of a suitable leaving group, such as a halogen, at the C2 position. tandfonline.com The order of reactivity for nucleophilic substitution on a halogenated oxazole is C2 > C4 > C5. tandfonline.com

Ring-Opening and Rearrangement Reactions of the Oxazole Core

The oxazole ring is susceptible to ring-opening under various conditions, including strong acidic or basic hydrolysis, which can lead to open-chain products. firsthope.co.in Oxidizing agents like potassium permanganate, chromic acid, and ozone can also cleave the oxazole ring. pharmaguideline.comslideshare.net

Deprotonation at the C2 position using a strong base like n-butyllithium can lead to the formation of a 2-lithio-oxazole, which is often unstable and can fragment to an open-chain isocyanide. pharmaguideline.comcutm.ac.in

Oxazoles can also undergo cycloaddition reactions, such as the Diels-Alder reaction, where the oxazole acts as a diene. wikipedia.org This reaction is a valuable tool for the synthesis of pyridine derivatives. wikipedia.org The presence of electron-donating substituents on the oxazole ring can facilitate these cycloaddition reactions. pharmaguideline.com

Chemical Modifications of the Acetamido Functionality

The acetamido group at the C2 position of this compound offers another avenue for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Hydrolysis and Re-acylation Strategies

The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-aminooxazole derivative. libretexts.org This hydrolysis reaction is the reverse of a condensation reaction and consumes water. libretexts.org Acidic hydrolysis typically yields a carboxylic acid and an amine salt, while basic hydrolysis produces a carboxylate salt and an amine. libretexts.org

The resulting 2-aminooxazole is a versatile intermediate that can be subsequently re-acylated with various acylating agents to introduce different acyl groups at the 2-position. This strategy allows for the synthesis of a library of N-acylated derivatives with potentially different biological activities.

| Reaction | Conditions | Product |

| Hydrolysis | Acidic (e.g., HCl) or Basic (e.g., NaOH) | 2-aminooxazole derivative |

| Re-acylation | Acyl chloride or anhydride in the presence of a base | N-acylated 2-aminooxazole derivative |

Derivatization via the Nitrogen Atom (e.g., alkylation, arylation)

The nitrogen atom of the acetamido group is nucleophilic and can participate in various reactions. N-alkylation can be achieved by treating the compound with alkyl halides in the presence of a base. nih.gov This introduces an alkyl group onto the nitrogen atom of the acetamido moiety.

Arylation of the acetamido nitrogen is also possible, often employing transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aryl and heteroaryl substituents.

Transformations of the Ethyl Ester Moiety

The ethyl ester group at the C4 position of the oxazole ring is a key functional handle for introducing structural diversity. It readily undergoes several classical ester transformations, including hydrolysis, transesterification, reduction, and conversion to amides and hydrazides. These reactions provide access to a variety of important derivatives such as carboxylic acids, alternative esters, alcohols, aldehydes, amides, and hydrazides, which can serve as building blocks for more complex molecules.

Saponification, the hydrolysis of an ester under basic conditions, is a fundamental method to convert this compound into its corresponding carboxylic acid, 2-acetamidooxazole-4-carboxylic acid. This transformation is typically achieved by treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), often in a mixture of water and an organic cosolvent like tetrahydrofuran (THF) or methanol to ensure solubility.

The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, yielding the carboxylate salt. A subsequent acidification step with a mineral acid, like hydrochloric acid (HCl), protonates the carboxylate to furnish the final carboxylic acid product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) until the starting ester is fully consumed.

For analogous, complex heterocyclic esters, hydrolysis with LiOH in a THF/methanol/water solvent system has been shown to proceed efficiently, often resulting in quantitative yields of the desired carboxylic acid after workup nih.gov. This method is mild and generally avoids the degradation of sensitive functional groups elsewhere in the molecule.

Table 1: Typical Conditions for Saponification

| Reagent | Solvent System | Temperature | Reaction Time | Product |

|---|---|---|---|---|

| LiOH | THF/Methanol/H₂O | Room Temperature | 2-12 hours | 2-Acetamidooxazole-4-carboxylic acid |

| NaOH | Ethanol/H₂O | Reflux | 1-4 hours | 2-Acetamidooxazole-4-carboxylic acid |

This is an interactive data table. Users can sort and filter the data.

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base and is an equilibrium-driven process. To achieve high yields of the desired new ester, a large excess of the reactant alcohol is typically used as the solvent.

Acid-Catalyzed Transesterification : Under acidic conditions (e.g., using H₂SO₄, HCl, or Sc(OTf)₃), the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. The new alcohol then acts as a nucleophile, attacking the activated carbonyl group. After a series of proton transfer steps, ethanol is eliminated, and the new ester is formed.

Base-Catalyzed Transesterification : In the presence of a strong base, an alkoxide is generated from the reactant alcohol. This alkoxide is a potent nucleophile that directly attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate. The subsequent elimination of ethoxide yields the new ester.

This transformation allows for the synthesis of a library of different esters (e.g., methyl, benzyl, or tert-butyl esters) from the parent ethyl ester, which can be useful for modifying the compound's solubility, reactivity, or pharmacokinetic properties in medicinal chemistry applications.

The ethyl ester group can be reduced to either a primary alcohol, (2-acetamidooxazol-4-yl)methanol, or an aldehyde, 2-acetamidooxazole-4-carbaldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohols : Powerful hydride reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the complete reduction of esters to primary alcohols masterorganicchemistry.comcommonorganicchemistry.com. The reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide group to form an intermediate aldehyde, which is then immediately reduced further to the primary alcohol. An aqueous workup is required to quench the reaction and protonate the resulting alkoxide.

Reduction to Aldehydes : The partial reduction of the ester to an aldehyde is more challenging as the aldehyde product is more reactive than the starting ester. This transformation requires the use of sterically hindered and less reactive hydride reagents at low temperatures. A common reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H) commonorganicchemistry.comreddit.com. By using a stoichiometric amount of DIBAL-H at a low temperature (e.g., -78 °C), the reaction can be stopped at the aldehyde stage. The reaction proceeds via a stable tetrahedral intermediate which, upon acidic workup, collapses to the desired aldehyde.

Table 2: Reducing Agents for Ester Transformation

| Reagent | Product | Typical Solvent | Temperature |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | THF, Diethyl ether | 0 °C to Room Temp. |

This is an interactive data table. Users can sort and filter the data.

The conversion of the ethyl ester to an amide or a hydrazide introduces a nitrogen-based functional group, which is a common feature in many biologically active molecules.

Amidation : The direct reaction of the ester with an amine to form an amide is generally a slow process and often requires high temperatures or catalysis mdpi.com. A more common and efficient laboratory-scale approach is a two-step process. First, the ester is saponified to the carboxylic acid (as described in 3.3.1). The resulting acid is then activated, for example by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive acyl chloride is then treated with a primary or secondary amine to furnish the corresponding amide in high yield. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using peptide coupling reagents like HBTU nih.gov. Attempting direct amidation from the ester in acidic conditions can sometimes lead to hydrolysis of the ester as a competing reaction sapub.org.

Hydrazide Formation : Hydrazides are readily prepared by reacting the ester with hydrazine hydrate (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol under reflux conditions nih.gov. The reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester carbonyl carbon. Hydrazides are stable, crystalline compounds and serve as valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and triazoles nih.gov. However, it is important to note that with complex substrates, hydrazine can sometimes induce unexpected rearrangements or side reactions researchgate.net.

Multi-Component Reactions and Combinatorial Approaches Incorporating the Compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the starting materials. Derivatives of this compound are excellent candidates for use in MCRs to rapidly generate libraries of complex molecules.

The key is to first transform the ethyl ester group into a function that can participate in a specific MCR. For example:

The aldehyde (2-acetamidooxazole-4-carbaldehyde), obtained from the partial reduction of the ester, can be used in the Passerini and Ugi reactions .

Passerini Reaction : This is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide wikipedia.orgorganic-chemistry.org. Using 2-acetamidooxazole-4-carbaldehyde would lead to the formation of α-acyloxy amides bearing the oxazole scaffold.

Ugi Reaction : This is a four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide organic-chemistry.orgsemanticscholar.org. Incorporating the oxazole aldehyde would produce diverse peptide-like structures, known as α-acylamino amides.

The carboxylic acid (2-acetamidooxazole-4-carboxylic acid), from saponification, can also be a component in the Ugi reaction , serving as the acid component.

The aldehyde can also participate in the Biginelli reaction , a three-component condensation with a β-ketoester (like ethyl acetoacetate) and urea or thiourea to synthesize dihydropyrimidinones wikipedia.orgtaylorandfrancis.com. This would attach a complex, biologically relevant heterocyclic system to the oxazole core.

By leveraging these MCRs, chemists can efficiently explore the chemical space around the this compound core, creating large libraries of novel compounds for screening in drug discovery and materials science.

Table 3: Compound Names Mentioned in This Article

| Compound Name |

|---|

| (2-acetamidooxazol-4-yl)methanol |

| 2-acetamidooxazole-4-carbaldehyde |

| 2-acetamidooxazole-4-carboxylic acid |

| Diisobutylaluminium hydride (DIBAL-H) |

| This compound |

| Ethyl acetoacetate |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |

| Hydrazine hydrate |

| Hydrochloric acid |

| Lithium aluminum hydride (LiAlH₄) |

| Lithium hydroxide |

| Oxalyl chloride |

| Potassium hydroxide |

| Sodium hydroxide |

| Tetrahydrofuran (THF) |

| Thionyl chloride |

| Thiourea |

Ethyl 2 Acetamidooxazole 4 Carboxylate As a Key Building Block in Complex Molecular Architectures

Role in the Construction of Fused and Bridged Heterocyclic Systems

The oxazole (B20620) ring system, particularly when appropriately substituted, is a cornerstone for the synthesis of fused bicyclic and polycyclic heteroaromatic compounds. Ethyl 2-acetamidooxazole-4-carboxylate and its close chemical relatives are key precursors for the construction of purine (B94841) isosteres, such as oxazolo[5,4-d]pyrimidines, which are of significant interest in medicinal chemistry due to their structural similarity to native nucleobases. acs.orgacs.org

The general strategy for synthesizing these fused systems involves building a second ring onto the existing oxazole core. nih.gov Typically, the 2-amino (or 2-acetamido) and the 4-carboxylate (or a derivative like a 4-carbonitrile) groups on the oxazole ring serve as the reactive handles to construct the fused pyrimidine (B1678525) ring. For instance, a 2-aminooxazole-4-carbonitrile (B1375494) can react with reagents like triethyl orthoformate to form an intermediate that, upon cyclization with an amine, yields the 7-amino-oxazolo[5,4-d]pyrimidine scaffold. acs.org

The reaction pathway to construct oxazolo[5,4-d]pyrimidines from a functionalized oxazole precursor is a well-established method in heterocyclic chemistry. nih.gov The process demonstrates the utility of the oxazole as a foundational template upon which additional cyclic structures can be systematically built.

Table 1: Representative Reactions for Fused System Synthesis

| Starting Oxazole Type | Reagents for Cyclization | Fused System Formed | Reference |

| 5-amino-oxazole-4-carbonitrile | 1. Triethyl orthoformate 2. Amine (e.g., methylamine) | Oxazolo[5,4-d]pyrimidine | acs.org |

| 2-Aminooxazole derivative | Vilsmeier-Haack reagent, then cyclization | Functionalized Oxazolo-pyrimidine | General Method |

Applications in the Synthesis of Diverse Poly-substituted Oxazole Derivatives

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a wide array of poly-substituted oxazole derivatives. The reactivity of the oxazole ring, the ester, and the acetamido group can be selectively exploited. While the acetamido group provides stability, its precursor, the 2-amino group, or a related 2-chloro group, offers extensive opportunities for derivatization.

Research on the closely related ethyl 2-chlorooxazole-4-carboxylate highlights the versatility of this scaffold. x-chemrx.comnih.gov The 2-chloro position is highly activated for nucleophilic substitution and serves as a handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C2 position. Furthermore, the C5 position of the oxazole ring can be regioselectively halogenated and subsequently used in further coupling reactions. This sequence of regiocontrolled halogenation and coupling enables the systematic synthesis of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles from a common intermediate. x-chemrx.com

The synthetic pathways developed for the 2-chloro analogue are directly relevant to this compound. The 2-acetamido group can be hydrolyzed to the 2-amino group, which can then be converted to a halide via a Sandmeyer-type reaction, thus entering the same synthetic routes. Alternatively, the N-H bond of the acetamido group itself can be a site for alkylation or other modifications.

Table 2: Potential Derivatization Sites on the Oxazole Scaffold

| Position/Group | Type of Reaction | Potential New Substituent |

| C2-Acetamido | Hydrolysis -> Diazotization -> Substitution | Halogen, Cyano, Alkoxy |

| C4-Ester | Saponification -> Amidation | Amides, Hydrazides |

| C4-Ester | Reduction | Hydroxymethyl |

| C5-Position | Electrophilic Halogenation (e.g., NBS, NIS) | Bromo, Iodo |

| C5-Halogen | Palladium-catalyzed Cross-Coupling | Aryl, Vinyl, Alkynyl |

Strategic Utility in the Total Synthesis of Architecturally Complex Natural and Synthetic Targets

Oxazole rings are integral components of numerous architecturally complex natural products, many of which exhibit potent biological activity. Marine natural products, in particular, often feature mono-, bis-, or tris-oxazole moieties embedded within large macrolide or peptide frameworks. Notable examples include Phorboxazole A and Ulapualide A. nih.govnih.govrsc.org

In many total syntheses of these complex molecules, the oxazole rings are constructed de novo at a late stage from acyclic precursors, often derived from amino acids like serine. acs.orgnih.gov This approach, while effective, can be lengthy. The strategic utility of a pre-formed, functionalized building block like this compound lies in its potential to significantly streamline these synthetic routes. By providing the oxazole core ready-made, it allows chemists to focus on assembling the larger fragments of the target molecule.

For example, the synthesis of the C31-C46 side-chain of phorboxazole A or the tris-oxazole unit of ulapualide A could theoretically be simplified by using pre-functionalized oxazole building blocks. rsc.orgnih.gov A molecule like this compound, with its defined substitution pattern, could serve as a starting point for one of the heterocyclic units, avoiding the need for ring formation and the associated challenges of regioselectivity and yield. While direct application of this specific compound in a completed total synthesis is not prominently documented, its value as a strategic synthon is clear from the recurring challenge of oxazole construction in complex target-oriented synthesis.

Design and Synthesis of Chemically Diverse Libraries of Oxazole-Containing Scaffolds

In modern drug discovery, the generation of chemical libraries containing thousands of related compounds is a critical strategy for identifying new therapeutic leads. nih.gov The principles of combinatorial chemistry, often utilizing solid-phase synthesis, are employed to rapidly create molecular diversity around a central scaffold. nih.govmdpi.com The oxazole moiety is an attractive scaffold for such libraries due to its presence in many bioactive molecules and its favorable physicochemical properties.

This compound is an ideal candidate for the development of diverse chemical libraries. Its multiple functionalization points can be used to attach the molecule to a solid support and to introduce a wide range of chemical substituents. For example, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to link the scaffold to a resin. From this solid support, the acetamido group and the C5 position of the oxazole ring can be modified in a combinatorial fashion.

General methods for the solid-phase synthesis of 5-substituted oxazoles have been developed. nih.gov A protected oxazole scaffold can be linked to a solid phase, followed by derivatization at different positions. For instance, a hydroxyl group at C5 can be converted to ethers or displaced with thiols, while an amino group can be acylated with a diverse set of carboxylic acids or sulfonyl chlorides. nih.gov This systematic approach allows for the creation of large libraries of unique oxazole-containing small molecules for high-throughput screening. The structure of this compound is perfectly suited for such diversity-oriented synthesis strategies. researchgate.net

Mechanistic Investigations of Reactions Involving Ethyl 2 Acetamidooxazole 4 Carboxylate

Elucidation of Reaction Pathways and Intermediate Identification

The reactions involving ethyl 2-acetamidooxazole-4-carboxylate can be broadly categorized based on the reactive sites within the molecule: the oxazole (B20620) ring, the acetamido group, and the ethyl carboxylate group.

Reactions involving the Oxazole Ring: The oxazole ring is an electron-rich heterocyclic system, yet it can exhibit diverse reactivity. The 2-acetamido group acts as an electron-donating group, which can influence the regioselectivity of electrophilic substitution reactions. Electrophilic attack is generally predicted to occur at the C5 position, which is activated by the ring oxygen and the acetamido group. However, the C4 position is sterically hindered by the bulky ethyl carboxylate group.

A plausible reaction pathway for electrophilic substitution at C5 would involve the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. Identification of such intermediates would typically require spectroscopic techniques like NMR at low temperatures to trap and characterize these transient species.

Nucleophilic attack on the oxazole ring is less common unless a good leaving group is present. The 2-acetamido group is not a typical leaving group. However, under forcing conditions, ring-opening reactions initiated by nucleophilic attack are conceivable. For instance, strong bases could potentially deprotonate the amide N-H, leading to subsequent rearrangement or cleavage of the oxazole ring. The intermediates in such pathways would likely be acyclic and highly reactive.

Reactions of the Acetamido and Carboxylate Groups: The acetamido and ethyl carboxylate groups undergo reactions typical for these functionalities. For example, the hydrolysis of the ester group to a carboxylic acid can be catalyzed by acid or base. The generally accepted mechanism for base-catalyzed ester hydrolysis (saponification) involves the nucleophilic acyl substitution pathway, proceeding through a tetrahedral intermediate.

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of hydroxide ion on the carbonyl carbon of the ester. | Tetrahedral Intermediate |

| 2 | Collapse of the tetrahedral intermediate to expel the ethoxide leaving group. | Carboxylic acid and ethoxide |

| 3 | Acid-base reaction between the carboxylic acid and ethoxide. | Carboxylate and ethanol |

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water, and subsequent elimination of ethanol.

Kinetic and Thermodynamic Studies of Key Transformations

For the hydrolysis of the ethyl ester, the reaction is typically thermodynamically favorable in aqueous solutions, especially under basic conditions where the formation of the resonance-stabilized carboxylate anion drives the equilibrium towards the products.

Kinetic studies of ester hydrolysis generally show a second-order rate law for base-catalyzed reactions (first order in both ester and hydroxide) and can be more complex for acid-catalyzed reactions. The rate of hydrolysis would be influenced by the electronic nature of the oxazole ring. The electron-withdrawing character of the heterocyclic system might slightly increase the electrophilicity of the ester carbonyl, potentially accelerating hydrolysis compared to a simple alkyl acetate (B1210297).

| Transformation | Expected Thermodynamics | Expected Kinetics |

| Ester Hydrolysis (Basic) | Exergonic | Second-order rate law |

| Ester Hydrolysis (Acidic) | Near-thermoneutral (reversible) | Complex, often pseudo-first order in ester |

| Electrophilic Aromatic Substitution | Dependent on electrophile and conditions | Dependent on the stability of the sigma complex |

Transition State Analysis and Reaction Coordinate Mapping

Computational chemistry provides powerful tools for analyzing transition states and mapping reaction coordinates. While specific computational studies on this compound are lacking, analogies can be drawn from theoretical investigations of related heterocyclic systems.

For an electrophilic aromatic substitution reaction at the C5 position, the transition state would resemble the high-energy sigma complex. The geometry of this transition state would involve a partial bond between the C5 carbon and the incoming electrophile, with the positive charge delocalized over the oxazole ring. The energy of this transition state would determine the activation energy and thus the rate of the reaction.

In the case of ester hydrolysis, the reaction coordinate would map the energy changes as the hydroxide ion approaches the carbonyl carbon, forming the tetrahedral intermediate (a local energy minimum on the reaction coordinate), which then passes through a second transition state to release the ethoxide leaving group.

A hypothetical reaction coordinate diagram for the base-catalyzed hydrolysis would show two transition states and one intermediate. The rate-determining step would be the one with the higher activation energy, typically the formation of the tetrahedral intermediate.

Theoretical and Computational Chemistry Studies of Ethyl 2 Acetamidooxazole 4 Carboxylate

Electronic Structure and Reactivity Predictions

The electronic structure of ethyl 2-acetamidooxazole-4-carboxylate governs its reactivity and physical properties. Density Functional Theory (DFT) is a commonly employed method to investigate the electronic characteristics of organic molecules. irjweb.com By calculating the distribution of electrons within the molecule, key insights into its behavior can be obtained.

Molecular Orbitals and Reactivity Descriptors: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity. irjweb.comnih.gov For this compound, the oxazole (B20620) ring, the acetamido group, and the carboxylate group all influence the energies and distributions of these orbitals.

Various global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov These parameters provide a theoretical basis for predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface. It indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl groups and the oxazole ring are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the ethyl group and the amide N-H are likely to be regions of positive potential.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Global Electrophilicity Index (ω) | 2.79 eV |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the molecule's potential energy surface and dynamic behavior.

Conformational Analysis: Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For this compound, rotations around the single bonds connecting the ethyl group to the carboxylate, the carboxylate to the oxazole ring, and the acetamido group to the oxazole ring will give rise to different conformers. DFT calculations can be used to optimize the geometry of these conformers and determine their relative energies. nih.gov The most stable conformer will be the one with the lowest energy. It is anticipated that planar or near-planar arrangements that maximize π-conjugation between the oxazole ring and the substituent groups will be energetically favorable.

| Conformer | Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (anti) | 180° | 0.00 |

| 2 (syn) | 0° | 2.5 |

| 3 (gauche) | 60° | 1.8 |

Reaction Pathway Modeling and Energetics Calculations

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. This includes identifying transition states, intermediates, and calculating the activation energies associated with different reaction pathways.

Modeling Synthesis Reactions: The synthesis of oxazoles can proceed through various routes. pharmaguideline.com Computational modeling can be used to investigate the mechanisms of these reactions at a molecular level. For example, in a Robinson-Gabriel type synthesis, DFT calculations could be used to model the cyclization and dehydration steps, identifying the transition state structures and calculating the energy barriers for each step. marmara.edu.trresearchgate.net This information can help in understanding the reaction conditions required and predicting the feasibility of a particular synthetic route.

Predicting Reactivity: Reaction pathway modeling can also be used to predict the reactivity of this compound in various chemical transformations. For instance, the susceptibility of the different positions on the oxazole ring to electrophilic or nucleophilic attack can be assessed by modeling the approach of a reactant and calculating the energy profile of the reaction. wikipedia.org Such studies can guide the design of new reactions and the synthesis of novel derivatives.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods has become a reliable tool in chemical research. researchgate.netgithub.ioscilit.comnmrdb.org By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C chemical shifts. These calculations are typically performed using DFT with specific functionals and basis sets that have been optimized for NMR predictions. github.iofrontiersin.org The predicted spectra can be compared with experimental data to confirm the structure of the molecule. For this compound, computational methods could predict the chemical shifts of the protons and carbons in the ethyl group, the acetamido group, and the oxazole ring.

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational methods can be used to calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. unito.it This is typically done by performing a frequency calculation after a geometry optimization. The predicted IR spectrum can help in assigning the vibrational modes observed in an experimental spectrum. For this compound, characteristic vibrational frequencies for the C=O stretching of the ester and amide, the N-H stretching of the amide, and the various vibrations of the oxazole ring can be predicted.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.govmdpi.com By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). mdpi.combeilstein-journals.org For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the conjugated system of the oxazole ring and the attached carbonyl groups.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (Oxazole H) | 8.1 ppm |

| Chemical Shift (CH₃ of Acetamido) | 2.2 ppm | |

| ¹³C NMR | Chemical Shift (Ester C=O) | 162 ppm |

| Chemical Shift (Amide C=O) | 169 ppm | |

| IR | Ester C=O Stretch | 1730 cm⁻¹ |

| Amide C=O Stretch | 1685 cm⁻¹ | |

| UV-Vis | λmax | 275 nm |

Advanced Analytical Methodologies for Research on Ethyl 2 Acetamidooxazole 4 Carboxylate

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular structure of ethyl 2-acetamidooxazole-4-carboxylate by probing the interactions of the molecule with electromagnetic radiation. Each technique offers unique information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) in a suitable solvent like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) are predicted based on the electronic environment of each proton.

Predicted ¹H NMR Data for this compound

| Protons | Multiplicity | Approximate Chemical Shift (ppm) | Coupling Constant (J) in Hz |

|---|---|---|---|

| H (Oxazole ring) | Singlet | 8.0 - 8.5 | N/A |

| NH (Acetamido) | Singlet (broad) | 9.0 - 10.0 | N/A |

| CH₂ (Ethyl ester) | Quartet | 4.2 - 4.4 | ~7.1 |

| CH₃ (Acetamido) | Singlet | 2.1 - 2.3 | N/A |

| CH₃ (Ethyl ester) | Triplet | 1.2 - 1.4 | ~7.1 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Approximate Chemical Shift (ppm) |

|---|---|

| C=O (Acetamido) | 168 - 172 |

| C=O (Ester) | 160 - 165 |

| C2 (Oxazole) | 155 - 160 |

| C4 (Oxazole) | 135 - 140 |

| C5 (Oxazole) | 125 - 130 |

| CH₂ (Ethyl ester) | 60 - 65 |

| CH₃ (Acetamido) | 20 - 25 |

| CH₃ (Ethyl ester) | 13 - 15 |

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the assignments made from 1D spectra. A COSY spectrum would show a correlation between the quartet of the ethyl CH₂ and the triplet of the ethyl CH₃, confirming their connectivity. An HSQC spectrum would link each proton signal to its directly attached carbon atom, providing definitive C-H correlations.

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₀N₂O₄), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula.

The fragmentation pattern observed in the mass spectrum also provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a significant fragment ion.

Loss of an ethylene (B1197577) molecule (-CH₂CH₂): This is a common fragmentation for ethyl esters.

Cleavage of the acetamido group: This could involve the loss of a ketene (B1206846) molecule (-CH₂=C=O) or the entire acetamido radical.

Decarboxylation: Loss of carbon dioxide from the ester group.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of particular functional groups.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3400 |

| C-H (Aromatic/Aliphatic) | Stretching | 2850 - 3100 |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C=O (Amide I) | Stretching | 1650 - 1680 |

| N-H (Amide II) | Bending | 1510 - 1550 |

| C=N (Oxazole) | Stretching | 1600 - 1650 |

| C-O (Ester) | Stretching | 1100 - 1300 |

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the oxazole (B20620) ring and the C=C and C=N bonds, which may be weak in the IR spectrum.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The oxazole ring, being a conjugated system, is expected to absorb UV radiation. The presence of the acetamido and carboxylate groups will influence the position and intensity of the absorption maximum (λmax). The UV-Vis spectrum of this compound would likely exhibit absorption bands in the range of 250-350 nm, characteristic of π → π* transitions within the conjugated heterocyclic system.

Chromatographic Separation and Analysis for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds. For a polar molecule like this compound, a reversed-phase HPLC method would be most suitable.

A typical HPLC method would involve:

Column: A C18 or C8 stationary phase, which is non-polar.

Mobile Phase: A polar mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid (like formic acid or acetic acid) to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any impurities.

Detection: A UV detector set at the λmax of the compound (determined by UV-Vis spectroscopy) would be used to monitor the eluting components.

The retention time of the compound would be a characteristic parameter under specific HPLC conditions, and the area of the peak would be proportional to its concentration, allowing for quantitative purity analysis. This method is also highly effective for monitoring the disappearance of starting materials and the appearance of the product during a chemical synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS is invaluable for assessing sample purity and identifying potential byproducts from its synthesis.

In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio.

The resulting mass spectrum is a molecular fingerprint. The fragmentation pattern for this compound can be predicted based on its structure, providing key identifiers. The molecular ion peak [M]⁺ would correspond to the compound's molecular weight. Common fragmentation pathways would likely involve the cleavage of the ester and amide functional groups, which are relatively labile.

Table 1: Predicted Major Mass Fragments for this compound in GC-MS

| m/z (Mass-to-Charge Ratio) | Predicted Ion Fragment | Structural Formula of Fragment | Notes on Fragmentation Pathway |

| 212 | [M]⁺ | [C₉H₁₂N₂O₄]⁺ | Molecular ion peak. |

| 167 | [M - OCH₂CH₃]⁺ | [C₇H₇N₂O₃]⁺ | Loss of the ethoxy group from the ester. |

| 140 | [M - COOCH₂CH₃]⁺ | [C₅H₆N₂O₂]⁺ | Loss of the entire ethyl carboxylate group. |

| 170 | [M - CH₂CO]⁺ | [C₇H₁₀N₂O₃]⁺ | Loss of ketene from the acetamido group. |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acylium ion, a very common fragment from acetyl groups. |

This table is based on theoretical fragmentation patterns and serves as a predictive guide for analysis.

Thin-Layer Chromatography (TLC) in Research

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in organic synthesis to monitor reaction progress, identify compounds, and determine sample purity. silicycle.com In the context of this compound research, TLC is an essential tool during synthesis and purification. nih.gov

The principle of TLC involves spotting a sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). mit.edu The mobile phase ascends the plate via capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. mit.edu

Given the moderate polarity of this compound, due to its ester and amide groups, a mobile phase of intermediate polarity is typically effective. A common starting point is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). biotage.com The ratio can be adjusted to achieve optimal separation, ideally with the target compound having a retention factor (Rf) value between 0.3 and 0.5 for clear resolution. silicycle.com Visualization is often achieved under UV light (254 nm) or by using chemical stains. nih.gov

Table 2: Example TLC Protocol for Monitoring Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated aluminum plates. |

| Mobile Phase | Ethyl acetate / Hexane (e.g., 1:1 v/v). biotage.com |

| Sample Application | Spotting of starting materials and reaction mixture on the baseline. |

| Development | In a sealed chamber saturated with the mobile phase vapor. |

| Visualization | UV lamp (254 nm) to observe quenching by the aromatic oxazole ring. |

| Analysis | Comparison of the Rf values of spots in the reaction mixture lane to the starting material lanes to assess conversion to the product. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as ethyl 2-aminooxazole-5-carboxylate, demonstrates the power of this technique.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded. Mathematical analysis of this pattern allows for the reconstruction of a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision.

For this compound, this analysis would confirm the planarity of the oxazole ring and determine the conformation of the acetamido and ethyl carboxylate substituents relative to the ring. It would also reveal how the molecules pack in the crystal lattice, highlighting intermolecular forces such as hydrogen bonds or π-stacking that dictate the solid-state structure.

Table 3: Illustrative Crystallographic Data Based on a Structural Analog (Ethyl 2-aminooxazole-5-carboxylate)

| Parameter | Value | Information Provided |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.1 Å, b = 11.2 Å, c = 7.0 Å, β = 99.5° | The dimensions and angle of the fundamental repeating block of the crystal. |

| Bond Length (C=N) | ~1.31 Å | Provides precise measurement of the double bond within the oxazole ring. |

| Bond Angle (O-C=N) | ~115° | Defines the geometry of the atoms within the heterocyclic ring. |

Note: The data presented is for the related compound ethyl 2-aminooxazole-5-carboxylate and is intended to be illustrative of the type of information obtained from an X-ray crystallographic study.

In situ and Real-Time Reaction Monitoring Techniques

Understanding the mechanism and kinetics of a chemical reaction is fundamental to its optimization. In situ and real-time monitoring techniques, such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow chemists to observe a reaction as it happens, without the need for sampling and quenching. mpg.de These methods are highly applicable to studying the synthesis of this compound.

By using a probe or a flow cell, FTIR and NMR spectrometers can directly measure the composition of the reaction mixture over time. magritek.comacs.org This provides invaluable data on the rate of consumption of reactants, the formation of products, and the appearance and disappearance of any transient intermediates. sci-hub.se

For the synthesis of an oxazole, in situ FTIR spectroscopy could be used to track the disappearance of key vibrational bands from the starting materials and the appearance of characteristic bands for the oxazole product, such as C=N and C-O-C stretching within the ring. researchgate.net Similarly, in situ NMR spectroscopy can provide quantitative data by integrating the signals corresponding to specific protons on the reactant and product molecules, allowing for precise kinetic profiling of the reaction. magritek.comnews-medical.net

Table 4: Application of In situ Techniques for Reaction Monitoring

| Technique | Monitored Parameter | Expected Observations for Oxazole Synthesis | Key Advantages |

| In situ FTIR Spectroscopy | Vibrational band intensity (e.g., C=O, N-H, C=N). | Decrease in reactant carbonyl/amine stretches; Increase in oxazole ring C=N and C-O-C stretches. | High sensitivity to functional group changes; provides mechanistic insights. magritek.comresearchgate.net |

| In situ NMR Spectroscopy | Chemical shift and signal integration. | Decrease in the integral of reactant proton signals; Increase in the integral of characteristic product proton signals (e.g., oxazole ring proton, new CH₂/CH₃ environments). | Provides quantitative concentration data for all species simultaneously; excellent for kinetic analysis. mpg.dersc.org |

Future Directions and Emerging Research Avenues in Ethyl 2 Acetamidooxazole 4 Carboxylate Chemistry

Chemo- and Regioselective Functionalization Strategies

The ability to selectively functionalize specific positions of the oxazole (B20620) ring is paramount for the synthesis of diverse and complex molecules. Future research will increasingly focus on sophisticated methods for the chemo- and regioselective modification of ethyl 2-acetamidooxazole-4-carboxylate.

A significant area of development lies in the direct C-H bond activation of the oxazole core. While the ester and acetamido groups of this compound direct reactivity, achieving precise control remains a challenge. Advanced methodologies are being explored to selectively target the C5 position. Transition-metal catalysis, particularly with palladium and rhodium, has shown promise in directing olefination and arylation reactions at specific C-H bonds of the oxazole ring. nih.govresearchgate.netacs.org For instance, Pd-catalyzed C4-olefination of oxazoles has been achieved under mild conditions, a strategy that could be adapted for the C5 position of this compound. acs.org

Furthermore, metalation techniques using TMP-bases of magnesium and zinc (TMP = 2,2,6,6-tetramethylpiperidide) have proven effective for the regioselective functionalization of the oxazole scaffold. acs.orgnih.gov These methods allow for the introduction of a wide range of electrophiles at specific positions, offering a powerful tool for derivatizing this compound. acs.orgnih.gov The development of even more selective metalating agents will be a key focus.

| Strategy | Target Position | Key Features |

| Direct C-H Activation | C5 | Utilizes transition metals like Pd and Rh to introduce new functional groups. |

| Metalation with TMP-Bases | C2, C4, or C5 | Enables regioselective introduction of electrophiles. acs.orgnih.gov |

| Halogen Dance Reactions | Varies | Allows for the migration of a halogen to a different position on the ring, enabling subsequent functionalization. chemrxiv.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science is driving the integration of synthetic methodologies into continuous flow and automated platforms. This compound is well-suited for such applications due to the robustness of many oxazole-forming reactions.

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and ease of scalability. researchgate.netnih.gov The synthesis of substituted oxazoles has already been successfully demonstrated in multipurpose mesofluidic flow reactors. durham.ac.ukacs.org These systems can produce gram quantities of material and are highly flexible for screening reaction parameters. durham.ac.ukacs.org Future work will likely focus on developing a continuous flow process for the synthesis of this compound itself, followed by in-line functionalization and purification steps. nih.govrsc.org This would enable the on-demand generation of a diverse library of derivatives for high-throughput screening.

Automated synthesis platforms, which combine robotics with flow chemistry, will further accelerate the discovery process. These platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention, significantly reducing the time required to generate novel compounds based on the this compound scaffold. durham.ac.uk

Exploration of Novel Catalytic Systems for Enhanced Reactivity

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. Research is moving beyond traditional palladium and copper catalysts to explore the potential of other metals and even metal-free systems.

Gold and rhodium catalysts are emerging as powerful tools for the synthesis and functionalization of oxazoles. researchgate.net Gold catalysts, for instance, have been shown to facilitate the cyclo-isomerization of propargylic amides to form the oxazole ring. Rhodium(III)-catalyzed C-H activation has been utilized for the cascade synthesis of complex heterocyclic systems from 2-phenyloxazoles. researchgate.net Applying these catalytic systems to this compound could unlock new reaction pathways and lead to the formation of novel molecular architectures.

Moreover, there is a growing interest in metal-free catalytic systems to improve the sustainability of chemical processes. rsc.org Iodine-mediated domino oxidative cyclization and photoredox catalysis are promising metal-free approaches for the synthesis of polysubstituted oxazoles. rsc.orgorganic-chemistry.org The development of such methods for the functionalization of this compound would be a significant step towards greener chemistry.

| Catalyst Type | Example Reaction | Potential Advantage |

| Gold (Au) | Cyclo-isomerization of propargylic amides | Mild reaction conditions, unique reactivity. |

| Rhodium (Rh) | C-H activation/annulation | High selectivity for complex transformations. researchgate.net |

| Copper (Cu) | Aerobic oxidative dehydrogenative annulation | Use of molecular oxygen as a green oxidant. acs.org |

| Metal-Free | Iodine-mediated cyclization, Photoredox catalysis | Reduced metal contamination, environmentally benign. rsc.org |

Design of Advanced Synthetic Methodologies for Complex Targets

This compound is an ideal starting material for the synthesis of more complex and biologically active molecules. lifechemicals.com Its inherent functionality allows for its use as a versatile building block in the assembly of natural products and their analogues. lifechemicals.comontosight.ai

One of the key future directions will be the use of this compound in multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. The van Leusen oxazole synthesis, a classic example, has been adapted for the synthesis of complex oxazole-containing molecules. nih.govmdpi.com Developing novel multicomponent reactions that incorporate this compound will provide rapid access to libraries of structurally diverse compounds.

Furthermore, the oxazole ring can participate in various cycloaddition reactions, acting as an azadiene in Diels-Alder reactions, for example. lifechemicals.com Exploring the reactivity of this compound in such reactions will open up new avenues for the construction of complex polycyclic systems. The synthesis of oligomeric structures composed of repeating pyridyl-oxazole units has been demonstrated, highlighting the potential for creating novel materials with interesting properties. nih.gov

The ultimate goal is to leverage these advanced synthetic methodologies to construct molecules with specific biological functions. The oxazole motif is present in a wide range of bioactive natural products, and this compound provides a readily accessible starting point for the synthesis of analogues of these compounds for drug discovery programs. lifechemicals.comontosight.ai

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-acetamidooxazole-4-carboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Synthetic Design : Start with cyclocondensation of ethyl 2-acetamido-3-oxobutanoate with cyanamide under acidic conditions. Vary parameters (temperature, solvent polarity, stoichiometry) to optimize yield .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .

- Optimization Tools : Employ Design of Experiments (DoE) to identify critical factors (e.g., pH, reaction time) and interactions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d6 to confirm oxazole ring protons (δ 7.2–8.1 ppm) and ester carbonyl (δ 165–170 ppm). Compare with PubChem data for validation .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ at m/z 214.0722 (calculated for CHNO) .

- HPLC-PDA : Use a reverse-phase column (C18, 250 mm × 4.6 mm) with UV detection at 254 nm to assess purity (>98%) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel heterocyclic syntheses?

- Methodological Answer :

- Modeling : Perform density functional theory (DFT) calculations (B3LYP/6-31G**) to analyze electrophilic/nucleophilic sites. Compare frontier molecular orbitals (HOMO/LUMO) with experimental reactivity data .

- Reaction Pathways : Simulate nucleophilic acyl substitution at the ester group or ring-opening reactions under acidic/basic conditions. Validate predictions via kinetic studies (e.g., in situ IR monitoring) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Experimental Replication : Standardize assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) using ATCC strains and controlled cell lines. Document solvent effects (DMSO concentration ≤1%) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Cohen’s d) to compare datasets. Address variability in microbial strains, incubation times, and compound solubility .

Q. How to design a factorial experiment investigating substituent effects on the compound’s physicochemical properties?

- Methodological Answer :

- Variables : Test substituents at positions 2 (acetamido) and 4 (ester) using a 2 factorial design. Include factors like electron-withdrawing groups (NO) or bulky substituents (t-Bu) .

- Response Analysis : Measure logP (lipophilicity), aqueous solubility (shake-flask method), and thermal stability (DSC/TGA). Use response surface models to identify non-linear interactions .

Data Presentation and Theoretical Integration

Q. How should researchers integrate mechanistic studies of this compound into broader heterocyclic chemistry frameworks?

- Methodological Answer :

- Theoretical Linkage : Align findings with Woodward-Hoffmann rules for electrocyclic reactions or Baldwin’s rules for ring-forming processes. Compare to analogous oxazole/thiazole systems .

- Data Tables :

| Reaction Type | Observed Outcome | Theoretical Basis |

|---|---|---|

| Cycloaddition | Regioselectivity | Frontier orbital symmetry |

| Hydrolysis | pH-dependent rate | Brønsted catalysis |

Critical Analysis and Error Mitigation

Q. What statistical approaches are essential for validating reproducibility in kinetic studies of this compound?

- Methodological Answer :

- Error Analysis : Calculate confidence intervals (95% CI) for rate constants derived from pseudo-first-order kinetics. Use Grubbs’ test to identify outliers in triplicate runs .

- Uncertainty Propagation : Apply Monte Carlo simulations to quantify error in Arrhenius activation energy (E) due to temperature fluctuations (±0.1°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.